molecular formula C10H10ClN3 B12972351 2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine

2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine

Cat. No.: B12972351
M. Wt: 207.66 g/mol
InChI Key: RESQRWDAAMUVLL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features both an azetidine ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized via the condensation of 2-aminopyridine with α-haloketones . The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated azetidine derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H10ClN3/c11-9-2-1-3-10-13-8(6-14(9)10)7-4-12-5-7/h1-3,6-7,12H,4-5H2

InChI Key

RESQRWDAAMUVLL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN3C(=N2)C=CC=C3Cl

Origin of Product

United States

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